1-Fluoro-3-(3-fluorophenoxy)benzene

Description

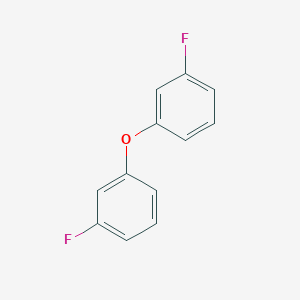

1-Fluoro-3-(3-fluorophenoxy)benzene is a fluorinated aromatic compound characterized by two distinct fluorine substituents: one directly attached to the benzene ring and another on the phenoxy group. This dual fluorination imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. Its molecular structure combines electron-withdrawing fluorine atoms with the aromatic phenoxy group, influencing reactivity, solubility, and stability.

Properties

CAS No. |

1800-48-2 |

|---|---|

Molecular Formula |

C12H8F2O |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

1-fluoro-3-(3-fluorophenoxy)benzene |

InChI |

InChI=1S/C12H8F2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |

InChI Key |

SXOMQCWKYXDRAM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)F |

Synonyms |

3,3'-Difluorodiphenyl ether |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9)

- Structure : Contains a fluorine atom and a trifluoromethyl (-CF₃) group on the benzene ring .

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing due to its inductive effect, creating a highly electron-deficient aromatic system.

- Applications : Used in Negishi cross-coupling reactions for biaryl synthesis, where its electron-deficient nature enhances regioselectivity and yield .

- Comparison: Unlike 1-Fluoro-3-(3-fluorophenoxy)benzene, the trifluoromethyl group provides greater steric bulk and stronger electron withdrawal, making it less suitable for reactions requiring moderate electronic modulation.

1-Fluoro-3-benzylbenzene (CAS: 1496-00-0)

- Structure: Features a benzyl (-CH₂C₆H₅) substituent instead of a phenoxy group .

- Electronic Effects : The benzyl group is electron-neutral but introduces steric hindrance.

- Applications : Primarily used in materials science for its hydrophobic properties.

- Comparison: The absence of an oxygen atom in the substituent reduces polarity and hydrogen-bonding capability compared to this compound, limiting its utility in aqueous-phase reactions.

1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene

- Structure: Contains a methoxyphenoxy (-OCH₃-C₆H₄-O-CH₂-) group .

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing effect of fluorine.

- Applications : Evaluated in medicinal chemistry for bioactivity modulation.

- Comparison: The electron-donating methoxy group creates a less electron-deficient aromatic system, contrasting with the dual electron-withdrawing fluorines in this compound. This difference affects reactivity in electrophilic substitutions .

Physicochemical Properties

*Calculated based on molecular formula C₁₂H₈F₂O.

Key Observations :

- Solubility: The phenoxy group in this compound enhances polarity compared to cyclohexyl or benzyl analogs, improving solubility in polar solvents.

- Thermal Stability : Compounds with bulky substituents (e.g., cyclohexyl) exhibit higher boiling points due to increased molecular weight and reduced volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.